molecular formula C₁₇H₁₈D₄N₂O₇ B1152651 2-(α-D-Mannopyranosyl)-L-tryptophan-d4

2-(α-D-Mannopyranosyl)-L-tryptophan-d4

Cat. No.: B1152651
M. Wt: 370.39
Attention: For research use only. Not for human or veterinary use.
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Description

2-(α-D-Mannopyranosyl)-L-tryptophan-d4 is a deuterated isotopologue of 2-(α-D-mannopyranosyl)-L-tryptophan, a glycosylated amino acid derivative. The parent compound consists of an L-tryptophan residue C-mannosylated at the indole C2 carbon with an α-D-mannopyranose moiety . Its molecular formula is C₁₇H₂₂N₂O₇ (molecular weight: 366.37), and it is characterized by high purity (>95% by HPLC) .

This compound is naturally present in human serum, urine, and cerebrospinal fluid, as well as in food products . It serves as a critical biomarker for studying kidney dysfunction, particularly in diabetic patients with proteinuria, where its serum levels correlate with the severity of kidney function decline . Mechanistically, it is proposed to arise from post-translational modifications of proteins or nucleosides, reflecting metabolic dysregulation in chronic diseases .

In biochemical research, it is utilized to investigate carbohydrate-protein interactions, glycoprotein folding, and glycosylation-dependent cellular signaling . Its deuterated form (d4) enhances stability in mass spectrometry (MS)-based metabolomic studies, enabling precise quantification in biomarker panels for chronic kidney disease (CKD) .

Properties

Molecular Formula

C₁₇H₁₈D₄N₂O₇

Molecular Weight

370.39

Synonyms

C2-α-D-Mannopyranosyltryptophan-d4;  2-α-D-Mannopyranosyl-L-tryptophan-d4;  2-α-D-Mannopyranosyl-L-tryptophan-d4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference(s)
2-(α-D-Mannopyranosyl)-L-Tryptophan-d4 C₁₇H₂₂N₂O₇ 366.37 C-mannosylated tryptophan; deuterated for metabolic stability Biomarker for CKD, glycoprotein interaction studies
4-Nitrophenyl 2-O-(Tri-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside C₂₆H₃₃NO₁₇ 631.54 Synthetic acetylated mannoside; nitro-phenyl group enhances reactivity Organic synthesis intermediates for glycosidase inhibitors
Branched α-D-Mannopyranosides Variable Variable Branched mannose derivatives with aryl/alkyl substituents FimH antagonists (IC₅₀: ~10–100 nM); anti-adhesive therapies for UTIs
4-Aminobutyl 3-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside C₁₆H₂₉NO₁₁ 411.41 Disaccharide with aminoalkyl linker Targets glycosylation enzymes in cancer; inhibits tumor cell proliferation
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Azide C₁₄H₁₉N₃O₉ 373.31 Acetyl-protected azide for "click chemistry" Bioconjugation; glycan array development

Key Differentiators

Biological Relevance: Unlike synthetic mannopyranosides (e.g., branched derivatives in or acetylated intermediates in ), this compound is endogenous, making it uniquely valuable for clinical biomarker research . It is distinct from 4-aminobutyl mannopyranosides (), which are synthetic and designed for enzyme inhibition, whereas the tryptophan conjugate reflects natural glycosylation processes.

Analytical Utility: The deuterated form (d4) provides superior stability in MS compared to non-deuterated analogues like pseudouridine or succinyladenosine, which degrade more readily during sample preparation .

Research Findings

  • Biomarker Performance: In combination with creatinine and succinyladenosine, this compound achieves an AUC of >0.8 in MS-based models for CKD staging, outperforming non-glycosylated biomarkers like L,L-TMAP .
  • Glycosylation Specificity: Unlike 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide (), which is used for synthetic glycan assembly, the tryptophan conjugate is a natural substrate for studying in vivo C-mannosylation enzymes .

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